Tenacissoside M

Description

Origin and Ethnobotanical Significance of Marsdenia tenacissima (Roxb.) Moon as a Source of Bioactive Compounds

Marsdenia tenacissima (Roxb.) Moon, a perennial climber belonging to the Apocynaceae family, is the natural source of Tenacissoside M. nih.govnih.gov This plant is primarily distributed throughout tropical and subtropical regions of Asia, including the Yunnan, Guizhou, Sichuan, and Guangxi provinces in China, as well as in India, Myanmar, Sri Lanka, Indonesia, Vietnam, Laos, and Cambodia. mdpi.com

The plant holds considerable ethnobotanical importance, with a long history of use in traditional medicine systems. mdpi.com In China, where it is known as "Tong Guan Teng," its use was first documented in the medicinal classic Dian Nan Ben Cao (Herbal Medicine of Southern Yunnan) during the Ming Dynasty in 1436 A.D. mdpi.comtandfonline.com It is officially recorded in multiple editions of the Chinese Pharmacopoeia. mdpi.comtandfonline.com

Classification and Structural Diversity of C21 Steroidal Glycosides from Marsdenia tenacissima

The primary bioactive constituents isolated from Marsdenia tenacissima are C21 steroidal glycosides, also known as pregnane (B1235032) glycosides. mdpi.comnih.gov These compounds are considered the characteristic chemical markers of the plant. frontiersin.org Research has identified an extensive array of these molecules, with some reports indicating that over 166 distinct polyoxygenated pregnane glycosides have been isolated from this single plant species. mdpi.com

The structural diversity within this class of compounds is vast. Most of the glycosides are based on a polyoxygenated pregnane aglycone (the non-sugar steroid core), with Tenacigenin B being a frequently occurring steroidal skeleton. frontiersin.org The diversity primarily arises from the different types and positions of esterifying acyl groups, such as tigloyl, benzoyl, and acetyl groups, commonly attached at the C-11 and C-12 positions of the steroid core. frontiersin.org Further structural variety is introduced by the composition and linkage of the sugar chains attached to the steroid aglycone. frontiersin.orgnih.gov Researchers have identified glycosides with unique sugar components, such as 2-deoxysugars and rare sugar linkages. nih.govresearchgate.net Some compounds even possess unusual steroid skeletons, for instance, the 8,14-seco-pregnane framework found in Marsdeoside A. mdpi.com

The C21 steroidal glycosides from M. tenacissima are categorized into several families based on their structural similarities. The Tenacissoside family is one of the most prominent, comprising numerous members, including Tenacissosides A through P. frontiersin.orgfrontiersin.org Among these, Tenacissoside G, Tenacissoside H, and Tenacissoside I are often detected at relatively high levels in the plant. nih.govmedchemexpress.com Other compounds in this family, such as Tenacissoside C, have been the subject of specific research into their biological activities. frontiersin.orgbjherbest.com

Beyond the Tenacissosides, other significant families of pregnane glycosides have been isolated from the plant. These include the Marsdenosides, Tenacigenosides, Marstenacissides, and Marsdeosides. nih.govmdpi.comfrontiersin.orgnih.gov The aglycone portion of these molecules also varies, with compounds like Tenacigenin A, B, and C being identified. frontiersin.org

| Glycoside Family | Examples | Reference(s) |

| Tenacissosides | Tenacissoside A-P, including C, G, H, I, L, M | frontiersin.org, frontiersin.org |

| Marsdenosides | Marsdenoside A-M, including C, H, J | nih.gov, frontiersin.org, frontiersin.org |

| Tenacigenosides | Tenacigenoside A-L | frontiersin.org |

| Marsdeosides | Marsdeoside A-J | mdpi.com, tandfonline.com |

| Marstenacissides | Marstenacisside F1-F3, G1-G2, H1 | nih.gov |

| Aglycones | Tenacigenin A, B, C | frontiersin.org |

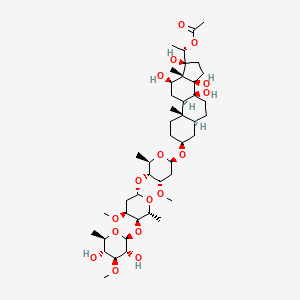

This compound is classified as a C21 steroidal glycoside that was first isolated from the stems of Marsdenia tenacissima. nih.gov Its discovery and structural analysis were reported alongside another new compound, Tenacissoside L. nih.gov The elucidation of its complex structure was accomplished through extensive chemical and spectral analysis, including mass spectrometry (ESI-MS, HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (1D-NMR, 2D-NMR) spectroscopy. nih.gov

Like many related compounds from its source, the aglycone of this compound features a polyoxypregnan-20-one skeleton. researchgate.net This core structure places it firmly within the major family of pregnane glycosides characteristic of the Marsdenia genus. Its specific identity is defined by the unique combination of its steroidal core, the attached sugar moieties, and the specific substituent groups, which differentiate it from other known Tenacissosides.

Historical Development of Research on Bioactive Components from Marsdenia tenacissima Extracts

The scientific investigation of Marsdenia tenacissima is built upon centuries of its use in traditional medicine. tandfonline.com The earliest known record of its application dates back to 1436 A.D. mdpi.comtandfonline.com Modern research began with phytochemical explorations that consistently identified C21 steroidal glycosides as the principal chemical components of the plant. mdpi.com

Over the decades, chemical investigation has intensified, leading to the isolation and identification of a vast number of these compounds. mdpi.com Early studies focused primarily on structural elucidation, but the research focus has since expanded significantly. researchgate.net Modern pharmacological studies have revealed a wide range of biological activities for the plant's extracts and its isolated glycosides, including antitumor and immunomodulatory effects. tandfonline.comfrontiersin.org

Contemporary research continues to uncover new compounds; for instance, a 2023 study reported the isolation of nine new pregnane glycosides, the Marsdeosides A–I. mdpi.com The recent successful sequencing of the M. tenacissima genome represents a major leap forward, providing valuable tools for understanding the biosynthesis of Tenacissosides and for potential genetic breeding of the plant. nih.gov Current research efforts also include detailed studies on the metabolism and pharmacokinetics of individual glycosides like Tenacissoside G and H to better understand their behavior in biological systems. nih.govresearchgate.net

Properties

Molecular Formula |

C44H74O17 |

|---|---|

Molecular Weight |

875 g/mol |

IUPAC Name |

[(1S)-1-[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,12,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C44H74O17/c1-21-34(47)38(54-10)35(48)39(57-21)61-37-23(3)56-33(19-29(37)53-9)60-36-22(2)55-32(18-28(36)52-8)59-27-12-13-40(6)26(17-27)11-14-43(50)30(40)20-31(46)41(7)42(49,15-16-44(41,43)51)24(4)58-25(5)45/h21-24,26-39,46-51H,11-20H2,1-10H3/t21-,22-,23-,24+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,44-/m1/s1 |

InChI Key |

BBPXSUILPKNQKJ-XVMVROSKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5([C@H](C4)CC[C@@]6([C@@H]5C[C@H]([C@]7([C@@]6(CC[C@]7([C@H](C)OC(=O)C)O)O)C)O)O)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)OC(=O)C)O)O)C)O)O)C)C)C)O)OC)O |

Synonyms |

tenacissoside M |

Origin of Product |

United States |

Isolation, Purification, and Analytical Characterization Methodologies of Tenacissoside M

Extraction and Fractionation Strategies for Steroidal Glycosides

The initial steps in isolating steroidal glycosides involve extracting the compounds from the plant material and then partitioning them into fractions based on polarity.

The choice of solvent is critical for efficiently extracting C21 steroidal glycosides from the dried and powdered plant material. Ethanol-water mixtures are highly effective, as they can penetrate plant cell walls to dissolve the glycosides while minimizing the degradation of thermolabile compounds. Research on related compounds from Marsdenia tenacissima provides insight into optimal solvent systems.

A typical extraction protocol involves:

Pretreatment : The dried stems or roots of the plant are ground into fine particles (e.g., 40–60 mesh) to increase the surface area for solvent penetration.

Extraction : The powdered material is subjected to extraction, often using methods like maceration, percolation, or ultrasound-assisted extraction with an ethanol-water solution. mdpi.commdpi.com For instance, maceration might involve soaking the material in 65-95% ethanol (B145695) at elevated temperatures (e.g., 60°C) for several hours. mdpi.com

Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

The efficiency of different solvent systems is a key factor in maximizing the yield and purity of the target compounds.

Interactive Data Table 1: Example of Solvent Efficiency for Steroidal Glycoside Extraction

This table illustrates typical results from optimizing solvent systems for extracting compounds structurally similar to Tenacissoside M from Marsdenia tenacissima.

| Solvent System | Yield (%) | Purity (HPLC, %) |

| 50% Ethanol | 0.12 | 78.3 |

| 65% Ethanol | 0.18 | 85.6 |

| 70% Ethanol | 0.15 | 82.1 |

| Methanol | 0.09 | 71.2 |

| Data adapted from studies on Tenacissoside L, a closely related compound. |

Following initial extraction, the crude extract contains a complex mixture of compounds. Liquid-liquid partitioning is employed to separate the desired polar glycosides from non-polar impurities like fats and chlorophyll. alliedacademies.orgopenaccessjournals.comresearcher.life

The crude extract is typically suspended in water and partitioned against a non-miscible organic solvent, such as ethyl acetate (B1210297) or n-butanol. researchgate.netmdpi.commdpi.com Due to their sugar moieties, steroidal glycosides like this compound are more soluble in the aqueous or ethyl acetate phase, while highly non-polar compounds remain in the organic phase. This step significantly enriches the fraction containing the target glycosides. For example, a common procedure involves suspending the concentrated ethanol extract in water and partitioning it with ethyl acetate; the ethyl acetate fraction is then collected for further purification. mdpi.commdpi.com This partitioning can increase the purity of the glycoside fraction by 12-15%.

Chromatographic Purification Techniques

Chromatography is the cornerstone of isolating a single, pure compound from the enriched fraction. longdom.org A sequence of chromatographic methods is typically required, moving from low to high resolution.

Column chromatography is a fundamental technique used for the initial purification of the fractionated extract. longdom.orgirejournals.comresearchgate.net The enriched extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or MCI gel. mdpi.comnih.gov

A gradient elution system is used, where the polarity of the mobile phase is gradually increased. For steroidal glycosides, a common mobile phase consists of a mixture of chloroform, methanol, and water. nih.gov As the solvent polarity increases, compounds are eluted based on their affinity for the stationary phase. This allows for the separation of the glycosides into several sub-fractions, with this compound being concentrated in specific fractions, separated from other structurally similar glycosides.

Interactive Data Table 2: Typical Column Chromatography Parameters

This table outlines common conditions for the initial chromatographic enrichment of steroidal glycosides.

| Parameter | Description |

| Stationary Phase | Silica gel (200–300 mesh) or MCI gel CHP 20P mdpi.com |

| Mobile Phase | Gradient elution, e.g., Chloroform-Methanol-Water (e.g., from 25:1 to 3:1) mdpi.comnih.gov |

| Loading Ratio | ~1:50 (crude extract to silica gel) |

| Outcome | Separation of the extract into multiple fractions, enriching this compound |

High-Performance Liquid Chromatography (HPLC) is an essential high-resolution technique for the fine purification of fractions obtained from column chromatography. nih.gov Reversed-phase HPLC, using a C18 column, is particularly effective for separating individual steroidal glycosides. nih.govplos.org

The fraction containing this compound is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, typically a gradient of acetonitrile (B52724) and water, is used to elute the compounds. nih.govplos.org The high resolving power of HPLC allows for the separation of compounds with very similar structures, such as different Tenacissoside isomers.

Interactive Data Table 3: Representative HPLC Conditions for Final Isolation

HPLC is crucial for the final purification of individual glycosides. The conditions below are representative for isolating compounds like this compound.

| Parameter | Description |

| Column | Reversed-phase, e.g., Agilent XDB-C18 (4.6 × 250 mm) nih.govplos.org |

| Mobile Phase | Acetonitrile and water, often in an isocratic (e.g., 50:50) or gradient system nih.govplos.org |

| Detection | UV detector, typically at 210 nm nih.gov |

| Column Temperature | Controlled, e.g., 35-40°C plos.orgresearchgate.net |

| Result | Isolation of this compound with high purity (>95%) |

When larger quantities of pure this compound are required, the process is scaled up using preparative chromatography. sepscience.comamericanpharmaceuticalreview.com This involves using larger columns and higher flow rates than analytical HPLC but operates on the same principles. sepscience.com

Preparative HPLC systems can be automated for continuous operation, processing larger batches of the enriched fractions. sepscience.com While the goal is to maximize throughput, it often requires re-optimization of the separation conditions to maintain high resolution and purity on a larger scale. americanpharmaceuticalreview.com The use of techniques like stacked injections can significantly improve the productivity of preparative SFC or HPLC. americanpharmaceuticalreview.com Following elution and fraction collection, the solvent is evaporated to yield the final, purified this compound.

Structural Elucidation Methodologies

The definitive identification of this compound, a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, was achieved through the combined application of several powerful spectroscopic techniques. nih.govnih.gov These methods provide complementary information that, when pieced together, reveals the complete molecular structure, from the basic atomic connectivity to the precise spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It operates on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, allowing chemists to map out the carbon-hydrogen framework of a molecule.

For complex glycosides like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable. nih.govd-nb.info

1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the types and number of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The chemical shifts (δ) of signals in these spectra indicate the functional groups and electronic environment of the atoms. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons), HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (2-3 bonds away). This information is crucial for assembling molecular fragments and determining the sequence and linkage points of the sugar units to the steroidal aglycone. mestrelab.com

The structure of this compound and its analogues, like Tenacissoside L, were successfully elucidated using these NMR techniques. nih.govmdpi.com The analysis of these spectral data allows for the complete assignment of all proton and carbon signals, confirming the identity of the steroidal core and the nature and position of the sugar moieties. mdpi.com

Table 1: Representative ¹³C NMR Spectroscopic Data for a Tenacissoside Analogue Aglycone

| Position | Chemical Shift (δ) ppm |

| C-3 | 77.4 |

| C-17 | 217.0 |

| C-18 | 1.25 (as CH₃) |

Note: Data adapted from structural elucidation studies of related tenacissosides. researchgate.net The specific values can vary slightly based on the exact analogue and solvent used.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its elemental formula. d-nb.info Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, thermally fragile molecules like steroidal glycosides, as it allows them to be ionized directly from a solution into the gas phase without significant fragmentation. nih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS) provides extremely accurate mass measurements, which are critical for determining the precise elemental composition of a molecule. For this compound, HR-ESI-MS was used to establish its molecular formula. nih.govscribd.com By comparing the experimentally measured mass with the calculated mass for a proposed formula, researchers can confirm the elemental makeup with high confidence. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information, such as the sequential loss of sugar units from the glycoside, helping to corroborate the structure determined by NMR. researchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. youtube.com The atoms in the crystal lattice diffract the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing the precise positions of all atoms in space. wikipedia.orgsci-hub.se

This method is unparalleled in its ability to determine the absolute stereochemistry of a chiral molecule—the exact spatial arrangement of its atoms. For complex molecules with multiple stereocenters, like the steroidal core and sugar residues of this compound, X-ray crystallography provides unambiguous proof of their configuration. nih.gov While the structures of this compound and its close analogues were primarily elucidated by spectroscopic methods, X-ray crystallography remains the gold standard for confirming the absolute configuration of such natural products, should a suitable single crystal be obtained. nih.govnih.gov

Quantitative Analytical Methods for this compound and Analogues

Accurate quantification of this compound and related compounds is crucial for quality control of herbal preparations and for pharmacokinetic studies. plos.orge-century.us Chromatographic methods, particularly when coupled with mass spectrometry, provide the necessary sensitivity and selectivity for these analyses.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a premier analytical tool for quantifying compounds in complex matrices like plasma or plant extracts. e-century.us UPLC utilizes columns with smaller particles (typically under 2 µm) than traditional HPLC, allowing for faster analysis times and higher resolution. researchgate.net

The coupled mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (corresponding to the molecule of interest, e.g., a Tenacissoside) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and sensitive, minimizing interference from other components in the sample. e-century.us

Validated UPLC-MS/MS methods have been developed for the simultaneous quantification of Tenacissoside G, H, and I. researchgate.netkab.ac.ug These methods demonstrate high precision, accuracy, and sensitivity, with lower limits of quantification typically in the low ng/mL range in biological samples. latamjpharm.org Given the structural similarity, these established protocols are directly applicable for the quantitative determination of this compound. e-century.usresearchgate.net

Table 2: Example UPLC-MS/MS Parameters for Quantification of Tenacissoside Analogues

| Parameter | Condition |

| Chromatography | |

| Column | UPLC BEH C₁₈ or HSS T₃ (e.g., 2.1 mm × 100 mm, 1.7 µm) e-century.usresearchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) researchgate.net |

| Flow Rate | ~0.4 mL/min researchgate.net |

| Column Temperature | ~40°C e-century.us |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive e-century.us |

| Detection | Multiple Reaction Monitoring (MRM) e-century.us |

| Example MRM Transition (Tenacissoside G) | m/z 815.3 → 755.4 e-century.us |

| Example MRM Transition (Tenacissoside H) | m/z 817.4 → 757.3 latamjpharm.org |

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture. plos.org It is frequently employed for the quality control of herbal medicines, including the determination of active ingredient content in Marsdenia tenacissima. nih.govnih.gov

For the analysis of tenacissosides, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. plos.orgingentaconnect.com Detection can be achieved using an ultraviolet (UV) detector or an Evaporative Light-Scattering Detector (ELSD). plos.org A validated HPLC method for Tenacissoside H showed the content in M. tenacissima samples ranged from 0.39% to 1.09%. plos.orgnih.gov Such methods are well-suited for determining the content of this compound in raw plant material and extracts, ensuring product consistency and quality. ingentaconnect.com

Table 3: Example HPLC Parameters for Content Determination of Tenacissoside Analogues

| Parameter | Condition |

| Column | C₁₈ (e.g., 4.6 mm × 250 mm, 5 µm) plos.orgnih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 or 48:52) nih.govingentaconnect.com |

| Flow Rate | ~1.0 mL/min ingentaconnect.com |

| Detection Wavelength | ~230 nm (UV) ingentaconnect.com |

| Column Temperature | ~30-35°C nih.govingentaconnect.com |

Method Validation Parameters in Bioanalytical Assays

The following parameters are essential in the validation of a bioanalytical method for this compound:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. e-century.us This is typically assessed by analyzing blank biological matrix from multiple sources to check for interferences at the retention time of the analyte and the internal standard. e-century.us

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For tenacissosides, calibration curves have been shown to be linear over a range of 5 to 2000 ng/mL in rat plasma, with a correlation coefficient (r) greater than 0.99. kab.ac.ugresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the determined value to the true value, while precision represents the closeness of repeated measurements. These are typically assessed at three quality control (QC) concentrations: low, medium, and high. For tenacissosides, intra-day and inter-day precision are generally expected to be within 15%, with accuracy also within ±15% of the nominal concentration. e-century.usnih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For tenacissosides, the LLOQ is often around 5 ng/mL, with precision not exceeding 20% and accuracy between 80-120%. kab.ac.ug

Recovery: The extraction recovery of an analyte in an assay is the detector response obtained from an amount of analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. The recovery of tenacissosides from rat plasma is typically above 80%. e-century.usnih.gov

Matrix Effect: This is the effect of co-eluting, undetected matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The matrix effect for tenacissosides is generally found to be within an acceptable range, indicating no significant ion suppression or enhancement. kab.ac.ugnih.gov

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term temperature stability, long-term stability, and post-preparative stability. researchgate.net For tenacissosides, stability is assessed to ensure that the concentration of the analyte does not change significantly during these processes. kab.ac.ug

The table below summarizes the typical validation parameters and acceptance criteria for a bioanalytical method for a tenacissoside, based on published data for related compounds.

| Parameter | Acceptance Criteria | Typical Findings for Tenacissosides |

| Linearity (r) | > 0.99 | > 0.99 |

| Range | Defined by the linear response | 5 - 2000 ng/mL |

| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | < 15% |

| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | < 15% |

| Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 88 - 115% |

| Recovery (%) | Consistent and reproducible | > 80% |

| Matrix Effect | No significant ion suppression or enhancement | 91 - 108% |

| Stability | Analyte stable under tested conditions | Stable through freeze-thaw cycles and storage |

This table presents generalized data based on published findings for Tenacissoside G, H, and I. e-century.uskab.ac.ugnih.gov

Biosynthesis and Chemical Synthesis Approaches for Tenacissoside M

Investigating the Biosynthetic Pathway of C21 Steroidal Glycosides in Marsdenia tenacissima

The biosynthesis of complex natural products like Tenacissoside M involves a multi-step enzymatic cascade that begins with basic metabolites and culminates in the elaborately decorated final molecule. Recent genomic studies of Marsdenia tenacissima have provided significant insights into the putative pathway for tenacissoside formation. nih.govresearchgate.net

The biosynthesis of the Tenacigenin B aglycone core begins with the universal precursors for all terpenoids in plants: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

The C21 steroidal skeleton of Tenacigenin B is derived from the cyclization of squalene, which is formed from the head-to-head condensation of two FPP molecules. This cyclization yields cycloartenol (B190886) in plants, which then undergoes a series of enzymatic modifications—including demethylations, isomerizations, and oxidations—to form cholesterol. Cholesterol is a critical branch-point intermediate that serves as the precursor to a vast array of steroidal compounds. It is further metabolized to pregnenolone (B344588), the foundational C21 steroid from which the diverse pregnane (B1235032) glycosides, including Tenacigenin B, are derived. The subsequent steps involve extensive oxidation of the pregnane core to introduce the multiple hydroxyl groups characteristic of the Tenacigenin B structure. researchgate.net

The structural diversity of tenacissosides arises from two main enzymatic processes: the targeted oxidation of the steroid aglycone and the sequential attachment of sugar moieties.

Aglycone Modification: After the formation of the basic pregnane skeleton, a series of oxidation reactions are catalyzed primarily by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the steroid core, creating the unique oxygenation pattern of Tenacigenin B.

Glycosylation: The formation of the glycoside involves the activity of UDP-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of activated sugar molecules (e.g., UDP-glucose) to the hydroxyl groups of the aglycone or the growing sugar chain. The biosynthesis of a complex oligosaccharide, such as the one found in this compound, requires a consortium of specific UGTs, each responsible for adding a particular sugar with the correct linkage and stereochemistry. Gene expression analysis suggests that the expression of these enzyme-coding genes is tightly regulated and may be induced by specific environmental factors, such as calcium levels in the soil. nih.gov

The sequencing of the Marsdenia tenacissima genome has been instrumental in identifying candidate genes involved in the biosynthesis of tenacissosides. nih.gov By analyzing the genome and transcriptomic data, researchers have constructed a putative biosynthetic pathway and pinpointed the genes encoding the key enzymes required for the synthesis of the aglycone and the subsequent glycosylation steps. researchgate.net

Genomic analysis has revealed numerous genes belonging to enzyme families crucial for secondary metabolism. These findings provide a genetic blueprint for understanding and potentially manipulating the production of this compound and related compounds in the plant.

| Gene Family | Putative Function in Tenacissoside Biosynthesis |

| Cytochrome P450s (P450s) | Catalyze multiple, specific oxidation steps on the pregnane steroid core to form the polyoxygenated Tenacigenin B aglycone. |

| UDP-glycosyltransferases (UGTs) | Responsible for the sequential attachment of sugar moieties to the aglycone, building the oligosaccharide chain. |

| Acyltransferases | May be involved in the esterification of hydroxyl groups on the aglycone or sugar units with various acyl groups (e.g., tigloyl, benzoyl), contributing to the diversity of tenacissoside analogues. |

| Methyltransferases | Catalyze the methylation of specific hydroxyl groups on the sugar residues, such as the O-methylation of oleandrose. |

Total Synthesis and Semisynthesis of this compound and its Aglycone Analogues

While the biosynthetic pathway is nature's route to this compound, chemical synthesis offers a controlled, laboratory-based approach. The total synthesis of such a complex molecule is a formidable challenge that is divided into two main stages: construction of the steroidal aglycone and attachment of the sugar chain. To date, a complete total synthesis of this compound has not been reported, reflecting the significant hurdles involved.

The Tenacigenin B aglycone is a polyoxygenated pregnane-type steroid, and its synthesis presents several challenges, including the stereocontrolled installation of multiple hydroxyl groups and other functional moieties on the rigid tetracyclic core.

Synthetic strategies can be broadly categorized as either semisynthesis or total synthesis.

Semisynthesis: This approach would begin with a readily available, structurally related steroid, such as pregnenolone or diosgenin. researchgate.net The route would then involve a sequence of chemical transformations to introduce the required oxygenation pattern. This often involves regio- and stereoselective hydroxylation, epoxidation, and reduction reactions to match the structure of Tenacigenin B. nih.gov

Total Synthesis: A de novo synthesis would build the steroid skeleton from simple, acyclic precursors. Modern organic synthesis provides powerful tools for ring construction, such as Diels-Alder reactions, annulations, and cascade reactions, which could be employed to assemble the four-ring system. nih.gov A key challenge in a total synthesis approach is establishing the correct relative and absolute stereochemistry at the numerous stereocenters of the molecule.

Attaching the oligosaccharide chain to the C-3 hydroxyl group of the Tenacigenin B core is a non-trivial synthetic step. This requires the prior synthesis of the trisaccharide moiety, which must be activated as a glycosyl donor. Both the aglycone (glycosyl acceptor) and the sugar donor typically require extensive use of protecting groups to mask reactive functional groups and ensure that the glycosidic bond forms at the desired position with the correct stereochemistry (β-linkage for this compound).

Several established glycosylation methods could be adapted for this purpose:

Schmidt Glycosylation: Utilizes a trichloroacetimidate-activated glycosyl donor, which reacts with the acceptor alcohol under Lewis acid catalysis. This is a widely used and reliable method for forming glycosidic bonds.

Thioglycoside Activation: Employs a glycosyl donor with a sulfur-based leaving group (a thioglycoside), which can be activated by various thiophilic promoters (e.g., NIS/TfOH) to react with the aglycone.

Enzymatic Glycosylation: In a chemo-enzymatic approach, specific glycosyltransferase enzymes could be used to form the glycosidic linkages. This strategy can offer exceptional regio- and stereoselectivity, often without the need for complex protecting group manipulations, but requires access to the appropriate enzymes.

The successful synthesis of this compound would ultimately depend on the convergence of an efficient route to the aglycone and a high-yielding, stereoselective glycosylation strategy.

Biotransformation and Metabolic Fate Studies

Detailed studies on the biotransformation and metabolic fate of this compound are not available in the current body of scientific literature. While pharmacokinetic studies have been conducted on other related compounds from the same family, such as Tenacissoside G, H, and I, this research has focused on in vivo plasma concentration in rat models rather than in vitro metabolic profiling. nih.govnih.gov

There are no specific published studies on the in vitro metabolic profiling of this compound using human or animal liver microsome models. This type of research, which is crucial for understanding how a compound is processed by metabolic enzymes like the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems, has not been documented for this compound. mdpi.commdpi.comnih.gov Therefore, data on its metabolic stability, the specific enzymes involved in its biotransformation, and the rates of metabolite formation in a controlled in vitro setting are currently unavailable.

As no in vitro or in vivo metabolic studies have been published specifically for this compound, there has been no identification or structural characterization of its biotransformation products. The process of identifying metabolites typically involves incubating the parent compound with a biological system (like liver microsomes) and subsequently analyzing the resulting mixture using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netfrontiersin.orgyoutube.com Without these foundational metabolic studies, no metabolites of this compound have been isolated or structurally defined.

Preclinical Pharmacological Activities and Molecular Mechanisms of Tenacissoside M

In Vitro Anti-proliferative and Cytotoxic Effects in Cellular Models

Tenacissoside M has demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These effects are largely attributed to its ability to induce programmed cell death and interfere with the cell division cycle.

Inhibition of Cancer Cell Proliferation Across Various Cancer Cell Lines

Research has indicated that this compound can inhibit the proliferation of several types of cancer cells. Studies have reported its cytotoxic activity against human cervical cancer (HeLa), liver cancer (HepG2), and breast cancer (MCF-7) cell lines. cjnmcpu.comnih.gov Furthermore, it has shown inhibitory effects on non-small cell lung cancer (NSCLC) cells, such as A549 and H1975, as well as various other cancer cell lines including Caco-2, SACC83, PC-3, K562, and HepG2. nih.govnih.govfrontiersin.org

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and related compounds from Marsdenia tenacissima have been determined in several studies. For example, one study found that an extract of Marsdenia tenacissima significantly inhibited the growth of NSCLC cells. nih.gov Another study on chalcones, which are different compounds, also reported IC50 values against breast cancer cell lines. nih.gov While specific IC50 values for this compound across a wide range of cell lines are not consistently reported in the provided search results, the collective evidence points to its anti-proliferative capabilities.

Table 1: Inhibitory Effects of this compound and Related Compounds on Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Extract | IC50 (µM) |

| H1975 | Non-Small Cell Lung Cancer | Marsdenia tenacissima extract | Not specified |

| A549 | Non-Small Cell Lung Cancer | Marsdenia tenacissima extract | Not specified |

| MCF-7 | Breast Cancer | Chalcone 12 | 4.19 ± 1.04 |

| MCF-7 | Breast Cancer | Chalcone 13 | 3.30 ± 0.92 |

| ZR-75-1 | Breast Cancer | Chalcone 12 | 9.40 ± 1.74 |

| ZR-75-1 | Breast Cancer | Chalcone 13 | 8.75 ± 2.01 |

| MDA-MB-231 | Breast Cancer | Chalcone 12 | 6.12 ± 0.84 |

| MDA-MB-231 | Breast Cancer | Chalcone 13 | 18.10 ± 1.65 |

Induction of Apoptosis in Malignant Cells

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, a form of programmed cell death. frontiersin.org This process is crucial for eliminating damaged or cancerous cells.

Studies on extracts from Marsdenia tenacissima, the plant from which this compound is derived, have shown that they can induce apoptosis in various cancer cells, including prostate cancer cells and non-small cell lung cancer cells. cjnmcpu.comnih.gov This is often achieved by activating key proteins in the apoptotic pathway. For instance, these extracts can increase the activity of Caspase-3, a critical executioner caspase in apoptosis. nih.govnih.gov The induction of apoptosis is a key strategy for effective cancer chemotherapy. frontiersin.org

The apoptotic process can be triggered through different cellular pathways. Research on compounds from Marsdenia tenacissima suggests the involvement of the mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. researchgate.netnih.gov For example, Tenacissoside C, a related compound, was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-9 and Caspase-3. nih.govresearchgate.net

Modulation of Cell Cycle Progression (e.g., G0/G1 and S phase arrest)

In addition to inducing apoptosis, this compound can interfere with the cell cycle, the process through which cells divide and replicate. wisc.edu By halting the cell cycle at specific checkpoints, it can prevent the proliferation of cancer cells. expasy.org

Extracts from Marsdenia tenacissima and its constituent compounds have been shown to cause cell cycle arrest at different phases. For instance, some compounds can induce arrest in the G0/G1 phase of the cell cycle. nih.gov This is a resting phase where the cell is not actively dividing. Other studies have reported cell cycle arrest in the S phase, the phase where DNA replication occurs. nih.gov The ability to halt the cell cycle is a significant aspect of the anti-cancer properties of these natural compounds. researchgate.netnih.gov This modulation of the cell cycle is often linked to the regulation of key proteins such as cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward. wisc.edu

Anti-inflammatory Activities in Preclinical Systems

This compound and related compounds have also been investigated for their anti-inflammatory properties in preclinical models. Inflammation is a natural process that helps the body heal, but chronic inflammation can contribute to various diseases.

Inhibition of Pro-inflammatory Cytokine Production in Cellular Assays

In laboratory studies using cell cultures, extracts from Marsdenia tenacissima have been shown to inhibit the production of pro-inflammatory cytokines. researchgate.netmedsci.org Cytokines are small proteins that play a crucial role in cell signaling, and pro-inflammatory cytokines promote inflammation.

One of the key findings is the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS), a substance that triggers a strong inflammatory response. researchgate.net Furthermore, these extracts have been observed to reduce the levels of other important pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). researchgate.netmdpi.com The inhibition of these molecules suggests a potential mechanism for the anti-inflammatory effects of these compounds. sinobiological.compromega.de

Modulation of Inflammatory Pathways in Zebrafish Models

The anti-inflammatory effects of compounds from Marsdenia tenacissima have also been studied in zebrafish, a common animal model in biomedical research. nih.govnih.gov These studies have provided valuable insights into how these compounds might work in a living organism.

Research using a zebrafish model of inflammation has shown that Tenacissoside H, a closely related compound, can exert anti-inflammatory effects by regulating key signaling pathways, specifically the NF-κB and p38 pathways. nih.govdrugscreen.org.cn These pathways are known to play a central role in the inflammatory response. By modulating these pathways, Tenacissoside H was able to reduce the expression of various inflammatory genes. nih.govdrugscreen.org.cn These findings in a whole-animal model provide further evidence for the anti-inflammatory potential of these natural compounds.

Other Investigational Biological Activities

Research into the various extracts and isolated compounds from Marsdenia tenacissima has revealed a spectrum of biological effects in preclinical settings. These studies form the basis for understanding the potential therapeutic applications of its individual components, including this compound.

Immunomodulatory Effects

Extracts from Marsdenia tenacissima have demonstrated notable immunomodulatory activities. Modern pharmacological studies confirm that the plant possesses these effects frontiersin.org. Polysaccharides isolated from Marsdenia tenacissima (MTP) have been found to regulate immune function in mice researchgate.net.

Key findings include:

Enhanced Cytokine Production: Treatment with polysaccharides from the plant was found to increase serum levels of crucial immune-signaling molecules, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2), in mice researchgate.net.

Improved Macrophage Activity: The polysaccharides were also shown to improve the phagocytic function of mononuclear macrophages researchgate.net.

Antibody Production: An increase in serum hemolysin and the promotion of antibody-forming cells were observed in normal mice treated with MTP, indicating a boost to humoral immunity researchgate.net.

These findings suggest that constituents of Marsdenia tenacissima can enhance the body's immune response, an effect that is often linked to its anti-tumor activity researchgate.net.

Liver Protection Studies in Preclinical Models

Hepatoprotective effects are another widely reported biological activity of Marsdenia tenacissima and its C21 steroidal glycoside constituents frontiersin.orgresearchgate.net. Studies on tumor-bearing mice have shown that polysaccharides from the plant can inhibit tumor growth while also improving key indicators of liver health and function researchgate.net. Specifically, treatment with Marsdenia tenacissima polysaccharide was found to significantly enhance the activity of antioxidant enzymes in the liver, such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD) researchgate.net. This suggests a mechanism of liver protection rooted in reducing oxidative stress.

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several studies have demonstrated that extracts of Marsdenia tenacissima (MTE) possess potent anti-angiogenic properties nih.govnih.gov. The primary mechanism appears to be the targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway nih.gov.

Research has shown that MTE can:

Inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) nih.govnih.gov.

Block the migration and formation of capillary-like tubes by HUVECs in vitro nih.govnih.gov.

Reduce the expression of VEGF-A in human hepatoma (HepG2) cells and both VEGF-A and its receptor, VEGFR-2, in HUVECs nih.govnih.gov.

Suppress blood vessel formation in the in vivo chick embryo chorioallantoic membrane (CAM) assay nih.govnih.gov.

Furthermore, specific compounds isolated from the plant, such as Tenacissoside C, have also been observed to have a significant anti-angiogenic effect in vivo researchgate.net. These findings establish anti-angiogenesis as a key anti-cancer mechanism of Marsdenia tenacissima constituents nih.gov.

Reversal of Multidrug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) researchgate.net. Polyoxypregnanes (POPs), a class of C21 steroidal glycosides that are the main active ingredients of Marsdenia tenacissima, have been identified as potent modulators of MDR researchgate.netnih.gov.

Studies have found that the crude extract and isolated POPs can circumvent MDR in cancer cells that overexpress P-gp, MRP1, or ABCG2 researchgate.netnih.gov. The mechanism involves inhibiting the efflux activity of these transporters, thereby increasing the intracellular concentration of chemotherapeutic drugs researchgate.netnih.gov. Specific derivatives of Tenacigenin B, the steroidal core of many tenacissosides, have demonstrated the ability to reverse P-gp-mediated MDR, significantly increasing the sensitivity of resistant cells to drugs like doxorubicin (B1662922) and paclitaxel (B517696) acs.org.

| Compound/Extract | Cell Line Model | Key Findings | Reference |

|---|---|---|---|

| M. tenacissima Crude Extract | P-gp overexpressing MDR cancer cells | Successfully circumvented P-gp-mediated multidrug resistance. | nih.gov |

| 11 Polyoxypregnanes (POPs) | MDR cells overexpressing P-gp, MRP1, or ABCG2 | Overcame MDR by inhibiting the efflux activity of the transporters. | researchgate.net |

| Tenacissimoside A | HepG2/Dox (P-gp overexpressing) | Increased sensitivity to doxorubicin (18-fold) and vinblastine (B1199706) (10-fold). | acs.org |

| 11α-O-benzoyl-12β-O-acetyltenacigenin B | HepG2/Dox (P-gp overexpressing) | Significantly increased sensitivity to doxorubicin (16-fold) and paclitaxel (326-fold). | acs.org |

| Tenacigenin D | P-gp overexpressing lung cancer cells | Suppressed P-gp transportation of drugs out of cancer cells. | tmrjournals.com |

Molecular Mechanisms of Action and Signaling Pathway Perturbation

The anti-cancer effects of compounds from Marsdenia tenacissima are the result of their interaction with various intracellular signaling pathways that regulate cell survival, proliferation, and death.

Regulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival and is often overactive in many types of cancer wikipedia.org. Inhibition of this pathway is a key strategy in cancer therapy. While direct studies on this compound are lacking, research on other closely related compounds from Marsdenia tenacissima highlights the importance of this pathway as a molecular target.

Tenacissoside H (TEH), another major C21 steroidal glycoside from the plant, has been shown to exert its anti-tumor effects by directly inhibiting the PI3K/Akt/mTOR pathway nih.govnih.gov.

Key research findings on related compounds include:

Inhibition of Phosphorylation: TEH treatment in hepatocellular carcinoma (HCC) cells led to a significant downregulation in the phosphorylated (activated) forms of PI3K, Akt, and mTOR nih.govnih.gov.

Induction of Autophagy and Apoptosis: By suppressing the PI3K/Akt/mTOR pathway, TEH was found to induce autophagy and promote apoptosis in cancer cells, ultimately inhibiting tumor growth nih.govnih.gov.

Enhanced Radiosensitivity: Inhibition of this pathway by TEH also enhanced the sensitivity of HCC cells to radiation therapy nih.govnih.gov.

General Extract Effects: The broader Marsdenia tenacissima extract (MTE) was also found to induce apoptosis in leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway tmrjournals.com.

These findings strongly suggest that the PI3K/Akt/mTOR cascade is a primary target for the C21 steroidal glycosides found in Marsdenia tenacissima.

| Compound/Extract | Cell Line/Model | Mechanism & Effect | Reference |

|---|---|---|---|

| Tenacissoside H (TEH) | Hepatocellular Carcinoma (Huh-7, HepG2) | Attenuated the activation of PI3K/Akt/mTOR; induced autophagy and apoptosis; enhanced radiosensitivity. | nih.govnih.gov |

| Tenacissoside H (TEH) | Esophageal Cancer Cells | Suppressed cancer development by regulating the PI3K/Akt/NF-κB pathway. | nih.gov |

| Tenacissoside H (TEH) | Colon Cancer Cells | Induced apoptosis and reduced invasion via downregulation of the PI3K/Akt/mTOR pathway. | nih.gov |

| M. tenacissima Extract (MTE) | T-cell acute lymphoblastic leukemia (Jurkat) | Induced apoptosis by promoting the expression of phosphatases and tensin homolog (PTEN) to inhibit the PI3K/Akt/mTOR pathway. | tmrjournals.com |

Inhibition of the NF-κB Signaling Cascade

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. This compound has demonstrated the ability to inhibit this cascade at multiple points. Studies have shown that a related compound, Tenacissoside H, can suppress the phosphorylation of IKKα/β and the subsequent phosphorylation of p65. nih.gov This inhibition prevents the degradation of IκBα and the nuclear translocation of the p65 subunit, a key step in NF-κB activation. nih.govnih.gov By preventing p65 from moving into the nucleus, this compound effectively blocks the transcription of NF-κB target genes, which include pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.govresearchgate.net Molecular docking experiments have further suggested a high binding affinity between Tenacissoside H and IKKβ, indicating a direct interaction. nih.gov

Table 1: Effect of Tenacissoside H on NF-κB Signaling Components

| Protein | Effect of Tenacissoside H | Implication |

| p-IKKα/β | Decreased phosphorylation | Inhibition of the upstream kinase in the NF-κB pathway |

| p-p65 | Decreased phosphorylation | Prevention of p65 activation |

| IκBα | Inhibition of degradation | Sequestration of NF-κB in the cytoplasm |

| Nuclear p65 | Reduced translocation | Blockade of NF-κB transcriptional activity |

Modulation of MAPK and Ras Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Ras signaling pathways are central to regulating cell proliferation, differentiation, and survival. waocp.orgwikipedia.org The MAPK cascade includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies. waocp.org Preclinical evidence suggests that extracts of Marsdenia tenacissima containing Tenacissosides can modulate these pathways. Specifically, the ethyl acetate (B1210297) portion of the extract (EMTE) has been shown to inhibit the MAPK/ERK pathway, which may contribute to its pro-apoptotic effects in breast cancer cells. nih.gov In non-small cell lung cancer (NSCLC) cells, Marsdenia tenacissima extract (MTE) has been found to suppress the phosphorylation of ERK1/2. nih.govresearchgate.net The activation of the Ras-Raf-MEK-ERK pathway is a common event in many cancers, and its inhibition by compounds like this compound could be a valuable therapeutic strategy. wikipedia.orgaging-us.com

Interaction with the Hippo-YAP Signaling Axis

The Hippo-YAP signaling pathway plays a crucial role in organ size control and tissue homeostasis, and its dysregulation is implicated in cancer development. While direct studies on this compound's interaction with the Hippo-YAP axis are limited, the interconnectedness of signaling pathways suggests potential cross-talk. The Hippo pathway, through the phosphorylation of the transcriptional co-activator YAP, can influence cell proliferation and apoptosis. Further research is needed to elucidate the specific interactions of this compound with key components of this pathway, such as LATS1 and YAP.

Downregulation of GOLPH3 Gene Expression

Golgi phosphoprotein 3 (GOLPH3) has been identified as an oncoprotein, with its overexpression linked to the promotion of cell proliferation and resistance to chemotherapy in cancers like colon cancer. researchgate.netnih.gov Tenacissoside H has been shown to significantly downregulate the expression of the GOLPH3 protein in colon cancer cells. researchgate.netnih.gov This downregulation is associated with the inhibition of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, which are downstream of GOLPH3. nih.govnih.gov By reducing GOLPH3 expression, Tenacissoside H can inhibit the proliferation and migration of cancer cells and induce apoptosis. nih.gov The overexpression of GOLPH3 has been shown to block the antitumor activity of Tenacissoside H, highlighting the importance of this target. nih.govnih.gov

Targeting of EGFR Signaling Pathways

The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. myadlm.orgoncotarget.com Tenacissosides, including G, H, and I, have been identified as potential antagonists of EGFR. nih.gov Molecular docking studies have indicated that these compounds can bind to EGFR in a manner similar to the tyrosine kinase inhibitor gefitinib. nih.gov In non-small cell lung cancer (NSCLC) cells that have developed resistance to EGFR inhibitors like erlotinib (B232) and gefitinib, Marsdenia tenacissima extract (MTE) has been shown to co-inhibit EGFR downstream pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways. nih.govresearchgate.net This suggests that this compound may help overcome acquired resistance to EGFR-targeted therapies by acting on bypass signaling pathways. nih.gov

Activation of Caspase-Dependent Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. A key mechanism of anticancer agents is the induction of apoptosis. This compound and related compounds have been shown to induce apoptosis through the activation of caspase-dependent pathways. cjnmcpu.comresearchgate.net Treatment with Marsdenia tenacissima extract (MTE) has been observed to increase the activity of Caspase-3, a key executioner caspase. researchgate.netnih.gov This activation leads to the cleavage of downstream substrates such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. nih.gov The induction of apoptosis is a significant contributor to the growth-suppressive effects of MTE in various cancer cell lines. nih.gov

Regulation of BCL-2 Family Proteins and Mitochondrial Apoptosis Pathway

The mitochondrial pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.net Saponins (B1172615) from Marsdenia tenacissima (SMT) have been found to promote apoptosis in hepatocellular carcinoma cells by damaging mitochondria. nih.gov This is evidenced by mitochondrial swelling and rupture of the cristae. nih.gov Furthermore, treatment with MTE has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. cjnmcpu.comnih.gov Cytoplasmic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis. nih.govresearchgate.net

Table 2: Key Proteins Modulated by Tenacissosides in Apoptotic Pathways

| Protein Family | Specific Protein | Effect of Tenacissoside Treatment | Pathway |

| Caspases | Caspase-3 | Increased activation/cleavage | Caspase-Dependent Apoptosis |

| Caspases | Caspase-9 | Increased activation/cleavage | Mitochondrial Apoptosis |

| BCL-2 Family | Bax | Increased expression | Mitochondrial Apoptosis |

| BCL-2 Family | Bcl-2 | Decreased expression | Mitochondrial Apoptosis |

| Other | Cytochrome c | Release from mitochondria | Mitochondrial Apoptosis |

| Other | PARP | Cleavage | Caspase-Dependent Apoptosis |

Influence on Cell Cycle Regulatory Proteins (e.g., Cyclins)

The cell cycle is a highly regulated process that governs cell division and proliferation. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. khanacademy.orgmednexus.orgcreativebiolabs.net Different cyclin-CDK complexes are active at specific stages of the cell cycle. For example, Cyclin D-CDK4/6 complexes are crucial for the G1 phase and the G1/S transition, while Cyclin B-CDK1 is essential for the G2/M transition and entry into mitosis. abcam.com

Disruptions in the normal expression and activity of these regulatory proteins can lead to uncontrolled cell proliferation, a hallmark of cancer. abcam.com C21 steroidal glycosides, a class of compounds to which this compound belongs, have been shown to exert antitumor effects through mechanisms such as cell cycle arrest. researchgate.net While direct studies on this compound's specific effects on individual cyclins are not extensively detailed in the available literature, the broader class of C21 steroidal glycosides from Marsdenia tenacissima is known to induce cell cycle arrest, suggesting an interaction with the cell cycle machinery. researchgate.net This arrest is a key mechanism for inhibiting the proliferation of cancer cells. The precise cyclins and CDKs that this compound interacts with to induce this effect require further specific investigation.

Interaction with JAK-1 and HIF1α Targets

Research indicates that certain compounds from Marsdenia tenacissima, the plant source of this compound, can exert their biological effects by targeting key signaling pathways involved in cell survival, angiogenesis, and immune response. Among the identified targets are Janus kinase 1 (JAK-1) and Hypoxia-inducible factor 1-alpha (HIF1α). researchgate.netresearchgate.net

HIF1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov It promotes the expression of genes involved in processes that help tumor cells survive and grow, such as angiogenesis (the formation of new blood vessels). researchgate.netnih.gov The interaction between HIF-1α and the transcriptional coactivator p300/CBP is crucial for its activity, making this interaction a potential target for cancer therapy. nih.gov

JAK-1 is a key component of the JAK-STAT signaling pathway, which is involved in regulating the immune system. researchgate.netresearchgate.net By targeting JAK-1, compounds can modulate immune function, which is a critical aspect of anticancer activity. researchgate.netresearchgate.net While the direct interaction of this compound with JAK-1 and HIF1α has not been singled out in the provided results, related compounds from the same source have been shown to target these pathways, suggesting a potential mechanism for the observed anti-tumor properties. researchgate.netresearchgate.net

Modulation of PD-1 Expression and Checkpoint Pathway

The programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells, B cells, and natural killer (NK) cells. mdpi.com Its interaction with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the suppression of the anti-tumor immune response, allowing cancer cells to evade immune destruction. nih.gov This process is a major mechanism of tumor immune evasion.

Therapies that block the PD-1/PD-L1 pathway, known as immune checkpoint inhibitors, have shown significant success in treating various cancers by restoring the immune system's ability to recognize and attack tumor cells. mdpi.comnih.gov The expression of PD-1 and its ligands in the tumor microenvironment is therefore a critical factor in the effectiveness of such therapies. nih.gov

Extracts from Marsdenia tenacissima have been shown to enhance the immune response in tumor-bearing models, and some compounds from this plant are being investigated for their potential to modulate the PD-1 checkpoint pathway. windows.netdntb.gov.ua Although direct evidence for this compound's effect on PD-1 expression is not explicitly detailed, the known immunomodulatory effects of compounds from its source plant suggest that this could be a relevant area of its pharmacological activity.

Impact on Autophagic Degradation Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.govmdpi.com It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation. mdpi.comfrontiersin.org This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. rug.nl

Autophagy can have a dual role in cancer, either promoting cell survival or inducing cell death. Several natural compounds have been shown to exert their anticancer effects by modulating autophagy. For instance, Tenacissoside H, another C21 steroidal glycoside from Marsdenia tenacissima, has been found to induce autophagic cell death in hepatocellular carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth and autophagy. nih.gov

Given the structural similarity and common origin, it is plausible that this compound could also influence autophagic pathways. The modulation of autophagy represents a potential mechanism through which this compound could exert its biological activities, although specific studies are needed to confirm this.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies help in identifying the key structural features responsible for the desired pharmacological effects and guide the design of new, more potent analogues. mdpi.commdpi.com

Contribution of the Glycosidic Moieties to Biological Activity

This compound is a C21 steroidal glycoside, meaning it has a steroid-based core (aglycone) attached to sugar chains (glycosidic moieties). scribd.com The nature of these sugar chains can significantly impact the compound's biological activity.

Significance of Aglycone Core Substitutions in Modulating Efficacy

The aglycone, or the non-sugar part of the glycoside, forms the core structure and is also crucial for biological activity. frontiersin.org Modifications to this core can lead to significant changes in efficacy. nih.gov In the case of C21 steroidal glycosides like this compound, the polyoxypregnane skeleton is the aglycone. researchgate.net

SAR studies on other types of glycosides have shown that features of the aglycone, such as the presence of specific functional groups or double bonds, can be vital for activity. frontiersin.org For instance, in some triterpene glycosides, the presence of an 18(20)-lactone in the aglycone is important for their biological effects. frontiersin.org While specific SAR studies detailing the impact of substitutions on the aglycone of this compound are not available in the provided search results, it is a critical area of research. Understanding how modifications to the steroidal core of this compound affect its interaction with biological targets would be invaluable for the development of more effective therapeutic agents.

Comparative SAR Analysis with other C21 Steroidal Glycosides

While specific preclinical pharmacological data for this compound remains limited in the current body of scientific literature, a comparative analysis of its structure with other C21 steroidal glycosides isolated from Marsdenia tenacissima can provide insights into its potential biological activities. The structure-activity relationship (SAR) for this class of compounds is complex, with subtle variations in the aglycone or the sugar moiety significantly influencing their pharmacological effects.

This compound was isolated from the stems of Marsdenia tenacissima alongside Tenacissoside L, and their structures were elucidated using chemical and spectral data. nih.gov C21 steroidal glycosides are recognized as the primary bioactive constituents of this plant, exhibiting a range of activities, including antitumor and anti-inflammatory effects. researchgate.netmdpi.com The core structure of these compounds is typically a polyoxypregnane aglycone, with variations in the substituent groups, particularly at the C-11 and C-12 positions, and the composition of the sugar chain attached at C-3. researchgate.netfrontiersin.org

The biological activity of these glycosides is often attributed to the nature of the acyl groups at the C-11 and C-12 positions of the steroidal skeleton. nii.ac.jp For instance, the presence of groups like tigloyl, benzoyl, or acetyl at these positions has been shown to be a critical determinant of cytotoxicity and other pharmacological activities. nii.ac.jp

A comparative analysis of the structures of various Tenacissosides reveals key differences that likely influence their biological profiles. The general structure of these compounds consists of a C21 steroid core, a sugar chain, and various ester groups.

Table 1: Structural Comparison of Selected Tenacissosides from Marsdenia tenacissima

| Compound Name | Molecular Formula | Key Structural Features | Reference |

|---|---|---|---|

| This compound | C21 Steroidal Glycoside | Structure elucidated, but detailed public data on specific substituents is scarce. | nih.gov |

| Tenacissoside F | C35H56O12 | Features a complex steroidal backbone with hydroxyl, ester, and glycosidic moieties. | vulcanchem.com |

| Tenacissoside G | C42H64O14 | A C21 steroid that has been shown to reverse multidrug resistance in cancer cells. | |

| Tenacissoside H | C42H66O14 | Considered a major active antitumor substance from M. tenacissima. | frontiersin.org |

| Tenacissoside I | C44H62O14 | A C21 steroid found at relatively high levels in the plant. | medchemexpress.com |

| Tenacissoside L | C21 Steroidal Glycoside | Isolated along with this compound. | nih.gov |

The diversity in the ester groups at C-11 and C-12, as well as the nature and length of the sugar chain at C-3, are the primary drivers of the differential activities observed among these compounds. For example, studies on other C21 steroidal glycosides have shown that the type of sugar residue can impact the compound's solubility and its ability to interact with cellular targets.

Without the precise structural details of this compound being widely available, a direct prediction of its activity is challenging. However, based on the established SAR of this family of compounds, it is plausible that this compound possesses cytotoxic and anti-inflammatory properties. The specific nature and potency of these activities would be contingent on its unique combination of acyl groups and sugar moieties. Further research to fully characterize the structure of this compound and to evaluate its pharmacological profile is necessary to substantiate these hypotheses.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tenacissoside L |

| Tenacissoside F |

| Tenacissoside G |

| Tenacissoside H |

Advanced Research Methodologies and Systems Biology Integration for Tenacissoside M

Genomic and Transcriptomic Analysis of Marsdenia tenacissima for Compound Discovery and Biosynthesis

The investigation into Tenacissoside M is deeply connected to the study of its plant of origin, Marsdenia tenacissima. This medicinal plant, found in the calcium-rich karst regions of southwest China, is a well-known source of bioactive polyoxypregnane glycosides, which include various tenacissosides, marsdenosides, and tenacigenosides. nih.govnih.gov Understanding the genetic and transcriptional basis of this plant is crucial for elucidating the biosynthetic pathways of these valuable compounds.

A high-quality, chromosome-level reference genome for Marsdenia tenacissima is a foundational resource for molecular breeding, pharmacology, and understanding its unique adaptations. nih.gov Through a combination of SMRT sequencing and Hi-C technology, a comprehensive genome assembly has been achieved. nih.gov The total length of the assembled genome is approximately 381.76 Mb, with a significant portion (98.9%) anchored onto 11 chromosomes. nih.gov

The genome contains a substantial number of repetitive sequences, accounting for 222.63 Mb of the assembly. nih.gov Gene prediction models have identified 21,899 protein-coding genes. nih.gov The quality and contiguity of the assembly are reflected in its contig N50 of 6.57 Mb. nih.gov Phylogenetic analysis indicates that M. tenacissima diverged from Calotropis gigantea around 13.43 million years ago and has undergone an ancient whole-genome duplication event. nih.gov This duplication, along with subsequent tandem duplications, is thought to have contributed to the expansion of gene families within the plant. nih.gov

Table 1: Genome Assembly and Annotation Statistics for Marsdenia tenacissima

| Feature | Statistic |

|---|---|

| Total Assembly Length | 381.76 Mb nih.gov |

| Chromosome Number | 11 nih.gov |

| Anchored Sequence | 98.9% nih.gov |

| Contig N50 | 6.57 Mb nih.gov |

| Predicted Protein-Coding Genes | 21,899 nih.gov |

| Repetitive Sequence Content | 222.63 Mb nih.gov |

Transcriptome analysis using RNA-sequencing (RNA-Seq) has been instrumental in identifying the genes involved in the biosynthesis of polyoxypregnane glycosides like this compound. nih.gov De novo transcriptome assembly for M. tenacissima has generated tens of thousands of unigenes, providing the first comprehensive look at the plant's expressed genes. nih.govnih.gov

These analyses have successfully identified numerous unigenes predicted to be involved in the steroid biosynthesis pathway, which forms the backbone of tenacissosides. nih.gov Studies comparing gene expression in different tissues, such as leaves and stems, have helped to pinpoint key enzymes. nih.gov For example, quantitative real-time PCR (qRT-PCR) has been used to validate the expression patterns of unigenes involved in polyoxypregnane biosynthesis. nih.gov

Furthermore, research into the plant's response to environmental stressors, such as cold or drought, has revealed links between stress-responsive genes and secondary metabolite production. nih.govtandfonline.com Correlation analysis between transcription factors induced by cold stress and genes related to tenacissoside biosynthesis indicated that the gene for 3β-hydroxysteroid dehydrogenase (3β-HSD) was significantly positively correlated with the transcription factor bHLH51. nih.gov Similarly, transcription factors like MYB60 were found to be associated with other key biosynthetic genes, suggesting a complex regulatory network that controls the production of these compounds. nih.gov

Table 2: Key Genes and Transcription Factors in Tenacissoside Biosynthesis

| Gene/Factor | Putative Function | Associated Finding |

|---|---|---|

| 3β-HSD | 3β-hydroxysteroid dehydrogenase | Expression correlated with bHLH51 transcription factor under cold stress. nih.gov |

| MYB60 | MYB family transcription factor | Implicated in regulating tenacissoside biosynthesis-related genes. nih.gov |

| bHLH51 | Basic helix-loop-helix transcription factor | Positively correlated with 3β-HSD expression. nih.gov |

| Sterol-C22-desaturase | Enzyme in steroid biosynthesis | Unigenes identified in transcriptome analysis. scienceopen.com |

| Cycloartenol (B190886) synthase | Enzyme in steroid backbone synthesis | Unigenes identified in transcriptome analysis. scienceopen.com |

Metabolomics and Proteomics Profiling in Response to this compound Exposure

The integration of metabolomics and proteomics provides a powerful, system-level view of the biochemical and cellular responses to chemical compounds. These "omics" technologies are crucial for understanding the mechanisms of action of substances like this compound by mapping their effects on metabolic pathways and protein targets. mdpi.comfrontiersin.orgmdpi.com

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. frontiersin.org This field is broadly divided into two approaches: untargeted and targeted metabolomics. metabolon.com Untargeted metabolomics takes a global, unbiased approach to profile as many metabolites as possible, making it ideal for discovering novel biomarkers and generating new hypotheses. creative-proteomics.comthermofisher.com In contrast, targeted metabolomics focuses on measuring a predefined set of known metabolites with high sensitivity and accuracy, which is useful for hypothesis validation and quantifying specific pathway changes. metabolon.com

In the context of M. tenacissima, untargeted metabolomics has been used to analyze the complex mixture of compounds within the plant. frontiersin.orgnih.gov One study involving the fermentation of M. tenacissima with Ganoderma lucidum used non-targeted metabolomics to identify 249 differential metabolites. frontiersin.org This analysis revealed that the fermentation process significantly increased the content of tenacigenins, which are the aglycone (non-sugar) cores of many tenacissosides. frontiersin.org Such studies help to elucidate the biotransformation pathways of C21 steroidal glycosides, demonstrating how precursor molecules like Tenacissoside A are converted into other forms. frontiersin.orgnih.gov This approach provides a snapshot of the metabolic network and can reveal how external factors or processes alter the chemical profile of the plant, thereby affecting the relative abundance of compounds like this compound. nih.gov

Proteomics, the large-scale study of proteins, is essential for identifying the molecular targets through which a compound exerts its biological effects. frontiersin.org Various proteomic strategies can be employed to uncover both direct and indirect protein targets of a drug or natural product. nih.govnih.gov Stability proteomic methods, for instance, measure changes in protein stability upon compound binding. childrensmercy.org Techniques like Thermal Proteome Profiling (TPP) assess how drug binding alters a protein's thermal denaturation curve on a proteome-wide scale, allowing for the identification of direct targets. childrensmercy.org